molecular formula C15H14O6S B4958995 2-formyl-6-methoxyphenyl 4-methoxybenzenesulfonate

2-formyl-6-methoxyphenyl 4-methoxybenzenesulfonate

Cat. No. B4958995
M. Wt: 322.3 g/mol
InChI Key: ULDQMTWMJPHGHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-formyl-6-methoxyphenyl 4-methoxybenzenesulfonate is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. It is a sulfonate ester derivative of 2-formyl-6-methoxyphenol, which is commonly known as vanillin. This compound has a wide range of applications, including as a synthetic intermediate, a starting material in the preparation of biologically active compounds, and as a potential drug candidate.

Mechanism of Action

The mechanism of action of 2-formyl-6-methoxyphenyl 4-methoxybenzenesulfonate is not well understood. However, it is believed to exert its biological effects by interacting with specific cellular targets, such as enzymes or receptors.
Biochemical and Physiological Effects:
Studies have shown that this compound exhibits a wide range of biochemical and physiological effects. It has been shown to possess antimicrobial, anti-inflammatory, and anticancer properties. Additionally, it has been reported to have antioxidant and neuroprotective effects.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-formyl-6-methoxyphenyl 4-methoxybenzenesulfonate in lab experiments is its versatility. It can be used as a starting material in the synthesis of various biologically active compounds, making it a valuable tool in drug discovery and development. However, its limitations include its potential toxicity and the need for careful handling and storage.

Future Directions

There are several potential future directions for research on 2-formyl-6-methoxyphenyl 4-methoxybenzenesulfonate. These include:
1. Further exploration of its potential as a drug candidate for the treatment of various diseases, including cancer, inflammation, and neurodegenerative disorders.
2. Investigation of its mechanism of action and cellular targets to better understand its biological effects.
3. Development of new synthetic methods for the preparation of this compound and its derivatives.
4. Exploration of its potential as a catalyst in organic reactions.
5. Investigation of its potential as a fluorescent probe for imaging applications.
In conclusion, this compound is a versatile and valuable compound in scientific research. Its potential applications in various fields make it a promising tool for drug discovery and development. Further research is needed to fully understand its biological effects and to explore its potential in new areas of research.

Scientific Research Applications

2-formyl-6-methoxyphenyl 4-methoxybenzenesulfonate has been extensively studied for its potential applications in various fields of scientific research. It has been used as a starting material in the synthesis of biologically active compounds such as antimicrobial agents, anti-inflammatory agents, and anticancer agents.

properties

IUPAC Name

(2-formyl-6-methoxyphenyl) 4-methoxybenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O6S/c1-19-12-6-8-13(9-7-12)22(17,18)21-15-11(10-16)4-3-5-14(15)20-2/h3-10H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULDQMTWMJPHGHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)OC2=C(C=CC=C2OC)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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